7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest due to its potential antibacterial properties. It is a modified derivative of the fluoroquinolone series, which are known for their broad-spectrum antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multiple steps. The starting materials typically include a quinoline derivative, which undergoes a series of reactions including sulfonylation, fluorination, and azepane ring formation. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods like chromatography could be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .
Scientific Research Applications
7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Its antibacterial properties make it a candidate for studying bacterial resistance and developing new antibiotics.
Medicine: It is being investigated for its potential use in treating bacterial infections.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: Used to treat a variety of bacterial infections, including skin and respiratory infections.
Uniqueness
7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific structural modifications, which may confer enhanced antibacterial activity and reduced resistance compared to other fluoroquinolones .
Properties
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-3-26-16-23(32(29,30)18-10-8-17(31-2)9-11-18)24(28)19-14-20(25)22(15-21(19)26)27-12-6-4-5-7-13-27/h8-11,14-16H,3-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZYCCJMMJLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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